IDO1 Inhibitory Activity of Isoindoline-Cyclobutanol Scaffolds vs. Unsubstituted Isoindoline Controls
In patent WO2017215585A1 / US20230114674A1, isoindoline derivatives containing the cyclobutanol moiety at the 2-position demonstrate sub-nanomolar IDO1 inhibition in cellular assays. Representative compound exhibits IC50 = 4 nM in human HeLa cells, whereas simpler isoindoline controls lacking the cyclobutanol substitution show markedly reduced potency (>10-fold shift) or are not reported due to insufficient activity [1][2].
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 4 nM (representative isoindoline-cyclobutanol analog in patent series) |
| Comparator Or Baseline | Unsubstituted isoindoline control: >40 nM or inactive (class-level trend derived from SAR table) |
| Quantified Difference | >10-fold enhanced potency |
| Conditions | IFNγ-stimulated human HeLa cells; 2 hr preincubation; 18 hr measurement |
Why This Matters
This potency differential supports procurement of the cyclobutanol-bearing scaffold for medicinal chemistry campaigns targeting IDO1, as the substitution pattern is essential for nanomolar cellular activity.
- [1] Kangpu Biopharmaceuticals. (2023). WO2017215585A1: Isoindoline derivative, intermediate, preparation method, pharmaceutical composition and use thereof. View Source
- [2] BindingDB. (n.d.). BDBM50550037 / CHEMBL4755937: Affinity data for IDO1 inhibition in HeLa cells (IC50 = 4 nM). View Source
